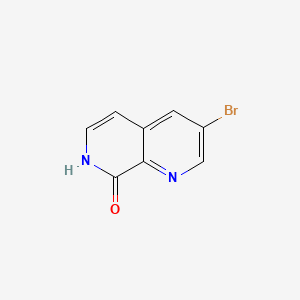

3-Bromo-1,7-naphthyridin-8(7H)-one

Overview

Description

3-Bromo-1,7-naphthyridin-8(7H)-one is a brominated derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,7-naphthyridin-8(7H)-one typically involves the bromination of 1,7-naphthyridin-8(7H)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a level that ensures the selective bromination at the desired position on the naphthyridine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the bromine substituent.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) under mild heating.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted naphthyridine, while coupling reactions could produce biaryl or heteroaryl derivatives.

Scientific Research Applications

3-Bromo-1,7-naphthyridin-8(7H)-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of organic semiconductors or other advanced materials.

Biological Studies: It may be employed in the study of biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-Bromo-1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent can influence the compound’s binding affinity and specificity, while the naphthyridine core can participate in hydrogen bonding or π-π interactions with the target.

Comparison with Similar Compounds

Similar Compounds

1,7-Naphthyridin-8(7H)-one: The parent compound without the bromine substituent.

3-Chloro-1,7-naphthyridin-8(7H)-one: A chlorinated analogue.

3-Iodo-1,7-naphthyridin-8(7H)-one: An iodinated analogue.

Uniqueness

3-Bromo-1,7-naphthyridin-8(7H)-one is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to its chloro or iodo analogues. The bromine substituent can also enhance the compound’s utility in certain synthetic applications, such as cross-coupling reactions.

Biological Activity

3-Bromo-1,7-naphthyridin-8(7H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 209.04 g/mol

- CAS Number : 1375301-90-8

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes and receptors, leading to alterations in cellular processes. The compound's reactivity is influenced by the presence of the bromine atom, which enhances its interaction with nucleophiles and electrophiles.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. The compound has demonstrated significant antibacterial effects against various strains, including resistant bacteria.

| Organism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Strong activity | |

| Pseudomonas aeruginosa | Moderate activity | |

| Neisseria gonorrhoeae | Significant activity |

Anticancer Properties

The compound has also shown promise in cancer research. It was evaluated for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

- Case Study : In a study involving triple-negative breast cancer (TNBC), this compound exhibited potent antiproliferative effects at submicromolar concentrations, indicating its potential as a therapeutic agent against aggressive cancer types .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be correlated with its structural features. The bromine atom at the 3-position plays a crucial role in enhancing the compound's reactivity and biological activity.

Comparison with Related Compounds

| Compound | Activity Profile |

|---|---|

| This compound | Broad antimicrobial and anticancer properties |

| 1,7-Naphthyridin | Limited activity |

| 2-Fluoro-1,7-naphthyridine | Reduced reactivity |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders.

Properties

IUPAC Name |

3-bromo-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAFNIATRDFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=NC=C(C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375301-90-8 | |

| Record name | 3-bromo-1,7-naphthyridin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.